molecular formula C16H16F2O8 B1592314 6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside CAS No. 351009-26-2

6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside

Cat. No. B1592314
M. Wt: 374.29 g/mol
InChI Key: JZLOUZMEHMDFKY-ADPZIVFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside (6,8-DFMUG) is a synthetic compound that has been studied for its potential applications in biochemical research and lab experiments. It is a fluorescent substrate used to measure the activity of enzymes, such as β-glucosidases and β-galactosidases. 6,8-DFMUG has been found to be useful in a wide range of research applications, including molecular biology, biochemistry, and medical science.

Scientific Research Applications

Diagnostic Applications in Disease Conditions

  • Cystic Fibrosis and Pancreatitis Diagnosis : The activity of a non-lysosomal alpha-glucosidase in serum from patients with cystic fibrosis or pancreatitis was measured using a related fluorogenic substrate, 4-methylumbelliferyl-alpha-D-glucopyranoside. This study highlighted significant increases in alpha-glucosidase activity in acutely ill patients, suggesting the substrate's potential in clinical assessments and disease severity evaluation (Porter, Jennings, & Wilson, 1986).

Applications in Fertility and Genetic Disorders

  • Seminal Plasma Analysis : The activity and isoenzyme composition of N-acetyl-β-D-hexosaminidase in seminal plasma from fertile and infertile men were determined using fluorimetric methods with a similar substrate, highlighting its use in fertility research and diagnosis of secretory azoospermia (Tassi, Angelini, Beccari, & Capodicasa, 2006).

Enzymatic Activity and Disease Progression

  • Glycogen Storage Disease Type II : A study carried out prenatal diagnosis for glycogen storage disease type II, measuring acid-α-glucosidase activity in leukocytes and cultured amniocytes with 4-methylumbelliferyl-α-D-glucopyranoside, a substrate closely related to the one . This demonstrates the substrate's utility in genetic and prenatal diagnosis, allowing early detection and management of the disease (Zeng et al., 2011).

Novel Substrates in Research

  • Lysosomal Disorders : A study determined reference values for alpha-N-acetylglucosaminidase activities in patients with Sanfilippo Type B Disease and control populations in Colombia, using a similar substrate for enzyme analysis. This research contributes to understanding lysosomal disorders and improving diagnostic protocols by establishing reference values for enzymatic activities (Borda & Uribe-Ardila, 2021).

properties

IUPAC Name

6,8-difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2O8/c1-5-2-9(20)25-14-6(5)3-7(17)15(10(14)18)26-16-13(23)12(22)11(21)8(4-19)24-16/h2-3,8,11-13,16,19,21-23H,4H2,1H3/t8-,11-,12+,13-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLOUZMEHMDFKY-ADPZIVFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)F)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610599
Record name 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside

CAS RN

351009-26-2
Record name 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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